molecular formula C12H8ClFO B8515749 2-Chloro-2'-fluorobiphenyl-4-ol

2-Chloro-2'-fluorobiphenyl-4-ol

Cat. No.: B8515749
M. Wt: 222.64 g/mol
InChI Key: PBVYKAPHMRIDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2'-fluorobiphenyl-4-ol (C₁₂H₈ClFO) is a biphenyl derivative featuring a hydroxyl group at the para position of one benzene ring, a chlorine atom at the ortho position of the same ring, and a fluorine atom at the ortho position of the adjacent ring.

Properties

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

3-chloro-4-(2-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-11-7-8(15)5-6-9(11)10-3-1-2-4-12(10)14/h1-7,15H

InChI Key

PBVYKAPHMRIDMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2'-Chloro-2-fluoro-4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1262008-90-1)
  • Structure : Features a methyl group at the 4'-position and a carboxylic acid at the 4-position of the biphenyl scaffold. The chlorine and fluorine substituents are at the 2' and 2 positions, respectively.
  • Key Differences : The absence of a hydroxyl group and presence of a carboxylic acid significantly alter polarity and acidity. The methyl group enhances lipophilicity compared to the hydroxyl group in the target compound.
  • Molecular Weight : 264.68 g/mol (lower than the target compound due to the lack of a hydroxyl group) .
4-Chloro-2-fluorophenylboronic Acid
  • Structure : A single benzene ring with chlorine at the 4-position and fluorine at the 2-position, coupled with a boronic acid group.
  • The monoaromatic system lacks the conjugation effects of a biphenyl scaffold .
4-Chloro-2-fluoronitrobenzene
  • Structure : Nitro group at the para position, chlorine at 4, and fluorine at 2 on a single benzene ring.
  • Key Differences : The nitro group is a strong electron-withdrawing group, contrasting with the hydroxyl group’s electron-donating nature. This affects reactivity in substitution reactions and redox stability .

Physicochemical Properties

A comparison of key properties inferred from analogous compounds:

Property 2-Chloro-2'-fluorobiphenyl-4-ol 2'-Chloro-2-fluoro-4'-methylbiphenyl-4-carboxylic acid 4-Chloro-2-fluorophenylboronic Acid
Molecular Weight (g/mol) ~264–280 (estimated) 264.68 193.68
Solubility Moderate in polar solvents (due to –OH) Low (carboxylic acid increases polarity but methyl reduces solubility) High in polar aprotic solvents (boronic acid)
Reactivity Susceptible to electrophilic substitution at hydroxyl-adjacent positions Carboxylic acid participates in condensation reactions Boronic acid enables cross-coupling
Applications Pharmaceutical intermediate Agrochemical synthesis Polymer and materials chemistry

Sources :

Regulatory and Environmental Considerations

  • Deuterated Chlorobiphenyls (e.g., 4-Chlorobiphenyl-2',3',4',5',6'-d5): Classified as a "First Class Specific Chemical Substance" under Japanese regulations, indicating environmental persistence and toxicity. This highlights the need to assess the ecological impact of chloro-fluoro biphenyl derivatives like the target compound .

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